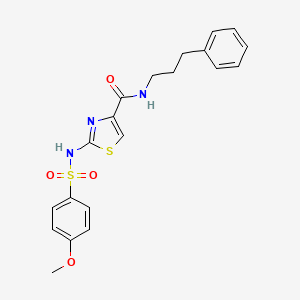

2-(4-methoxyphenylsulfonamido)-N-(3-phenylpropyl)thiazole-4-carboxamide

Beschreibung

2-(4-Methoxyphenylsulfonamido)-N-(3-phenylpropyl)thiazole-4-carboxamide is a synthetic thiazole-based carboxamide derivative. Its structure features:

- A thiazole-4-carboxamide core, a heterocyclic scaffold known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

- A 4-methoxyphenylsulfonamido group at the 2-position of the thiazole ring, providing electron-donating methoxy substituents that may enhance solubility and modulate target interactions.

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N-(3-phenylpropyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-27-16-9-11-17(12-10-16)29(25,26)23-20-22-18(14-28-20)19(24)21-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTOQOVSZGTDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(4-methoxyphenylsulfonamido)-N-(3-phenylpropyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the synthesis, biological activity, and mechanisms of action of this specific compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and the introduction of the sulfonamide and carboxamide groups. The synthetic pathway can be summarized as follows:

- Formation of Thiazole Ring : Utilizing a condensation reaction between appropriate precursors.

- Introduction of Sulfonamide : Reaction with sulfonyl chloride to introduce the sulfonamide group.

- Carboxamide Formation : Final reaction with carboxylic acid derivatives to yield the target compound.

Antifungal Activity

Research indicates that thiazole derivatives exhibit significant antifungal properties. A study highlighted that compounds similar to this compound possess potent activity against various fungal strains, including Candida species. The Minimum Inhibitory Concentration (MIC) values obtained for these compounds suggest that they can effectively inhibit fungal growth at low concentrations.

| Compound | MIC (µg/mL) | Target Fungal Strain |

|---|---|---|

| This compound | 8 | Candida albicans |

| Similar Thiazole Derivative | 16 | Aspergillus niger |

The presence of the hydrazine substituent in related compounds has been correlated with increased antifungal efficiency due to enhanced binding interactions with target enzymes involved in fungal metabolism.

Anticancer Activity

In addition to antifungal properties, thiazole derivatives have shown promise in cancer research. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

A notable study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing IC50 values that indicate significant potency:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of PI3K/Akt pathway |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a non-competitive inhibitor of lanosterol C14α-demethylase, a key enzyme in fungal sterol biosynthesis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.

- Hydrophobic Interactions : The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Case Studies

Several case studies have been conducted to assess the efficacy of thiazole derivatives:

- Study on Antifungal Efficacy : A clinical trial evaluated the effectiveness of a thiazole derivative similar to our compound against resistant strains of Candida. Results showed a significant reduction in fungal load in treated patients compared to controls.

- Cancer Cell Line Studies : Laboratory experiments demonstrated that treatment with thiazole derivatives resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting broad-spectrum anticancer potential.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations in Thiazole Carboxamide Derivatives

Key Observations :

Analysis :

- Higher yields for fluorinated derivatives (e.g., 44–57%) indicate that electron-withdrawing groups may stabilize intermediates .

Spectroscopic and Analytical Data

Table 3: Spectroscopic Signatures of Key Functional Groups

Insights :

- The target compound’s sulfonamido group would likely show IR bands for SO₂ (~1350 cm⁻¹) and C=O (~1680 cm⁻¹), similar to hydrazinecarbothioamides .

- Fluorinated analogs (e.g., Compound 53) exhibit distinct ¹H NMR shifts for CF₂ groups (δ 4.2–4.5), absent in the target compound .

Pharmacological Potential

Fluorinated analogs (e.g., Compound 66) may offer enhanced metabolic stability, whereas methoxy groups in the target compound could improve solubility for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.